molecular formula C12H16N2O4S B11688409 3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine

Cat. No.: B11688409
M. Wt: 284.33 g/mol
InChI Key: ZCHRWPUDSHETPY-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is an organic compound that features a piperidine ring substituted with a methyl group and a 2-nitro-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine typically involves multiple steps. One common synthetic route includes:

    Sulfonation: The addition of a sulfonyl group to the benzene ring.

    Piperidine Ring Formation: The formation of the piperidine ring with a methyl substitution.

These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents can be used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine exerts its effects involves interactions with specific molecular targets. The nitro and sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring provides a stable framework that can interact with biological targets, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-(2-nitro-benzenesulfonyl)-pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-Methyl-1-(2-nitro-benzenesulfonyl)-morpholine: Contains a morpholine ring.

    3-Methyl-1-(2-nitro-benzenesulfonyl)-azepane: Features an azepane ring.

Uniqueness

3-Methyl-1-(2-nitro-benzenesulfonyl)-piperidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and potential applications. The presence of both nitro and sulfonyl groups allows for diverse chemical reactivity, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

3-methyl-1-(2-nitrophenyl)sulfonylpiperidine

InChI

InChI=1S/C12H16N2O4S/c1-10-5-4-8-13(9-10)19(17,18)12-7-3-2-6-11(12)14(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3

InChI Key

ZCHRWPUDSHETPY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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